molecular formula C5H9F2N B3215467 1-Cyclopropyl-2,2-difluoroethan-1-amine CAS No. 1160786-03-7

1-Cyclopropyl-2,2-difluoroethan-1-amine

Cat. No. B3215467
CAS RN: 1160786-03-7
M. Wt: 121.13
InChI Key: WXSBBSYRLYANMA-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2,2-difluoroethan-1-amine” is a chemical compound with the molecular weight of 157.59 . It is also known as “1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride” and has the CAS Number: 1160756-86-4 . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2,2-difluoroethan-1-amine” is 1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H . This indicates that the molecule consists of a cyclopropyl group attached to a 2,2-difluoroethan-1-amine group.


Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopropyl-2,2-difluoroethan-1-amine” are not available, cyclopropane compounds are known to be very reactive due to their highly strained nature .


Physical And Chemical Properties Analysis

“1-Cyclopropyl-2,2-difluoroethan-1-amine” is a powder that is stored at 4 degrees Celsius . Unfortunately, more specific physical and chemical properties were not found in the available resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

Future Directions

While specific future directions for “1-Cyclopropyl-2,2-difluoroethan-1-amine” are not available, cyclopropane compounds are of interest in synthetic chemistry due to their reactivity . They are present in numerous biological compounds and are interesting synthetic targets .

properties

IUPAC Name

1-cyclopropyl-2,2-difluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4(8)3-1-2-3/h3-5H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBBSYRLYANMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2,2-difluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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